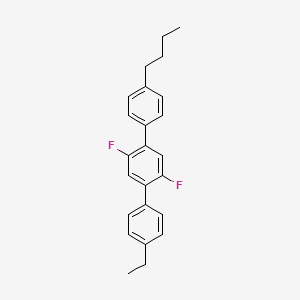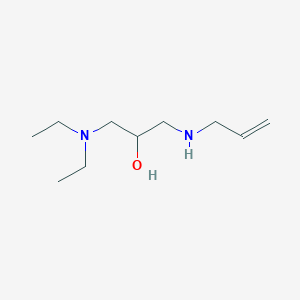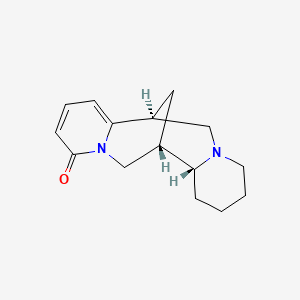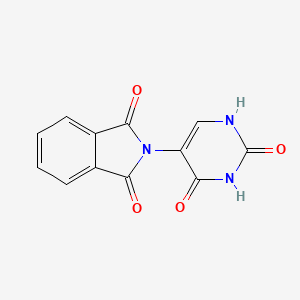
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione is a heterocyclic compound characterized by the presence of an isoindole-1,3-dione core and a pyrimidinyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate imide, which subsequently undergoes cyclization to yield the desired isoindole-1,3-dione structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
科学研究应用
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is similar in structure but contains a piperidinyl substituent instead of a pyrimidinyl group.
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their substituents and overall structure.
Uniqueness
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione is unique due to its specific combination of the isoindole-1,3-dione core and the pyrimidinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
59007-52-2 |
|---|---|
分子式 |
C12H7N3O4 |
分子量 |
257.20 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H7N3O4/c16-9-8(5-13-12(19)14-9)15-10(17)6-3-1-2-4-7(6)11(15)18/h1-5H,(H2,13,14,16,19) |
InChI 键 |
DQCXJNJOELHPGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


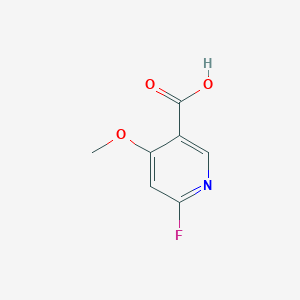
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
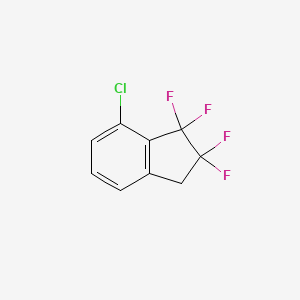
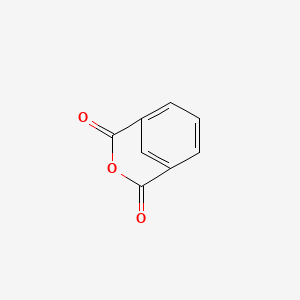
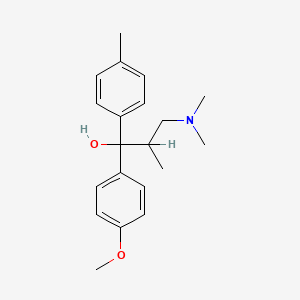
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
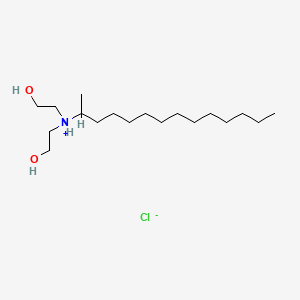
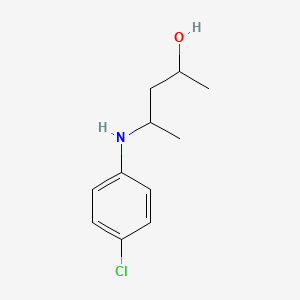
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

